molecular formula C10H10O2 B2757541 5-Cyclopropyl-2-hydroxybenzaldehyde CAS No. 893738-27-7

5-Cyclopropyl-2-hydroxybenzaldehyde

Cat. No.: B2757541
CAS No.: 893738-27-7
M. Wt: 162.188
InChI Key: LUTOXCDAYQERLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C10H10O2. It is characterized by a cyclopropyl group attached to a benzene ring, which also contains a hydroxyl group and an aldehyde group. This compound is a white to off-white solid and is used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-hydroxybenzaldehyde typically involves the reaction of cyclopropyl derivatives with benzaldehyde derivatives under specific conditions. One common method includes the use of cyclopropyl bromide and 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters when reacted with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 5-Cyclopropyl-2-hydroxybenzoic acid.

    Reduction: 5-Cyclopropyl-2-hydroxybenzyl alcohol.

    Substitution: 5-Cyclopropyl-2-alkoxybenzaldehyde.

Scientific Research Applications

5-Cyclopropyl-2-hydroxybenzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

    2-Hydroxybenzaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.

    4-Hydroxybenzaldehyde: The hydroxyl group is in a different position, affecting its reactivity.

    5-Cyclopropyl-2-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties.

Uniqueness: 5-Cyclopropyl-2-hydroxybenzaldehyde is unique due to the presence of the cyclopropyl group, which introduces strain and affects its reactivity. This makes it a valuable compound for studying steric effects and developing new synthetic methodologies.

Properties

IUPAC Name

5-cyclopropyl-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-9-5-8(7-1-2-7)3-4-10(9)12/h3-7,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTOXCDAYQERLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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